4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies focus on synthesizing and characterizing compounds with structures related to "4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide", highlighting the interest in exploring novel chemical entities for various applications. For instance, compounds with acetamido and benzamide groups have been synthesized for antioxidant studies, showcasing moderate to significant radical scavenging activity, which suggests potential applications in designing compounds for oxidative stress-related conditions (Ahmad et al., 2012). Similarly, novel series of carboxamides based on pyrazolobenzothiazine and benzoyl amino acid ester derivatives have been developed, indicating a broad interest in these structures for their bioactive potential (El‐Faham et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Research into N-aryl amino-4-acetamido benzamides and similar structures has demonstrated antimicrobial properties, suggesting a pathway for developing new therapeutic agents (Padaliya & Parsania, 2015). Additionally, compounds with acetamido groups have been investigated for their anti-inflammatory activities, offering insights into their potential utility in treating inflammatory diseases (Ilango et al., 2009).
Neuropharmacological Potential
The exploration of benzazepin-oxopyridazin structures in compounds like GSK189254 highlights their neuropharmacological potential, particularly in improving cognitive performance in preclinical models. Such findings underscore the relevance of studying compounds with similar structural features for their therapeutic benefits in neurological conditions (Medhurst et al., 2007).
Properties
IUPAC Name |
4-acetamido-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(23)20-15-6-4-14(5-7-15)18(25)19-10-11-22-17(24)9-8-16(21-22)13-2-3-13/h4-9,13H,2-3,10-11H2,1H3,(H,19,25)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWMEZRDFROVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.